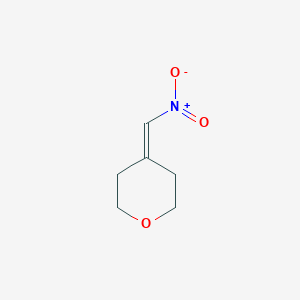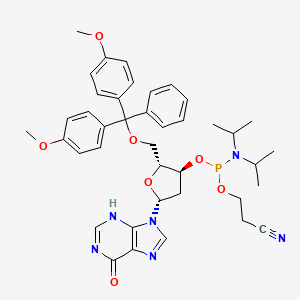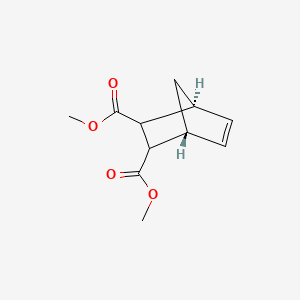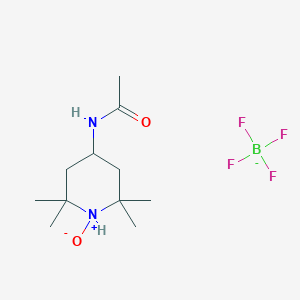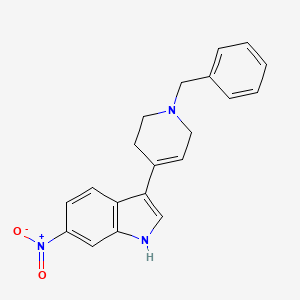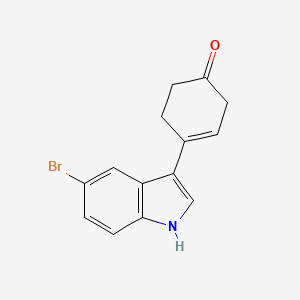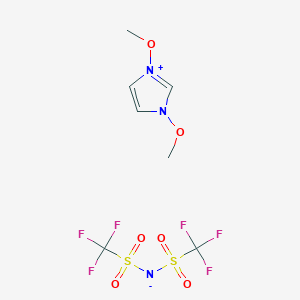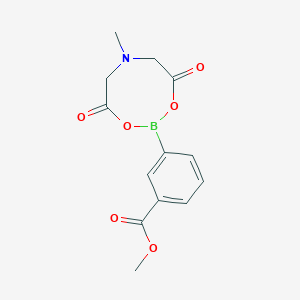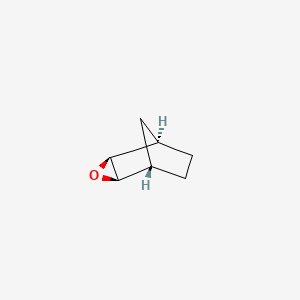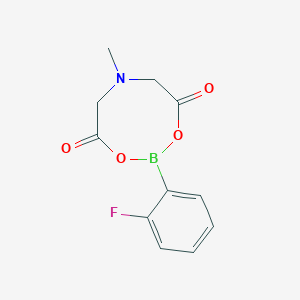
2-Fluorophenylboronic acid mida ester
Overview
Description
2-Fluorophenylboronic acid mida ester is a useful research compound. Its molecular formula is C11H11BFNO4 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluorophenylboronic acid mida ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorophenylboronic acid mida ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions
2-Fluorophenylboronic acid mida ester is used in the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester, demonstrating its role in facilitating Suzuki reactions with various aryl or heteroaryl coupling partners (Duncton & Singh, 2013).
Facilitation of Mild Oxidation of Vinylboronates
This compound is involved in the preparation of acylboronate esters/trifluoroborates, which are significant for chemistry and biology applications. The process demonstrates the use of 2-Fluorophenylboronic acid mida ester in facilitating mild dihydroxylation and meta-periodate cleavage of alkenyl-2-boronate esters (Lepage et al., 2017).
Vibrational Spectroscopy Analysis
The compound has been studied using vibrational spectroscopy methods such as infrared, Raman, and surface enhanced Raman (SERS) spectra. This research helps in understanding its molecular structure and properties (Reinemann et al., 2011).
Hydrolysis Mechanisms
Studies on the hydrolysis of MIDA boronates, including 2-Fluorophenylboronic acid mida ester, have revealed two distinct mechanisms: base-mediated and neutral. This understanding is crucial for enhancing the use of MIDA boronates in synthesis (González et al., 2016).
Building Blocks for Iterative Suzuki-Miyaura Reactions
This compound has been used in the preparation of specific boronic acid esters for iterative Suzuki-Miyaura reactions, showcasing its utility in the synthesis of complex organic compounds (Lee & Cheon, 2017).
Polycondensation Applications
The compound is used in polycondensation reactions, particularly for the formation of high molecular weight copolymers, indicating its significance in materials science (Carrillo et al., 2016).
properties
IUPAC Name |
2-(2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVDLHHSIQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenylboronic acid mida ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione](/img/structure/B8024695.png)


